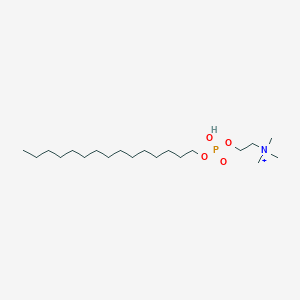

Pentadecylphosphocholine

Description

Properties

IUPAC Name |

pentadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITMISAYDYAKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating Membrane Interactions and Structural Biology

Role of Pentadecylphosphocholine in Membrane Protein Solubilization and Stabilization Research

The primary challenge in studying membrane proteins lies in their extraction from the native lipid bilayer in a functionally stable state. Detergents are indispensable tools in this process, forming micelles that shield the hydrophobic transmembrane domains of the protein from the aqueous environment. The choice of detergent is critical, as it must effectively solubilize the protein without inducing denaturation. Alkylphosphocholines are widely utilized for this purpose due to their zwitterionic nature, which mimics the phosphocholine (B91661) headgroup of natural phospholipids (B1166683), and their tunable hydrophobic tails.

While specific research focusing exclusively on this compound is limited, its properties can be inferred from studies on the broader class of alkylphosphocholines. The length of the alkyl chain is a key determinant of a detergent's behavior, influencing its critical micelle concentration (CMC), micelle size, and aggregation number. Generally, as the alkyl chain length increases, the CMC decreases, and the micelle size and aggregation number increase nih.gov. This trend suggests that this compound would have a lower CMC and form larger micelles compared to its shorter-chain counterparts like dodecylphosphocholine (B1670865) (DPC), a commonly used detergent in structural biology nih.gov.

The ability of a detergent to stabilize a membrane protein is intricately linked to the compatibility between the protein's hydrophobic transmembrane surface and the detergent micelle's hydrophobic core. For some proteins, a detergent with a longer alkyl chain, such as this compound, may provide a more native-like environment, thereby enhancing stability. Studies have shown that the increase in alkyl chain length can enhance the capability of phosphocholine biosurfactants to stabilize membrane proteins like bacteriorhodopsin nih.gov.

Methodologies for Membrane Protein Extraction and Reconstitution

The process of membrane protein extraction typically involves incubating the membrane preparation with a detergent solution at a concentration above its CMC. This leads to the disruption of the lipid bilayer and the formation of mixed micelles containing lipids, proteins, and detergent molecules. Following solubilization, the protein of interest can be purified using various chromatographic techniques, always in the presence of the detergent to maintain solubility.

Reconstitution into a model membrane, such as a liposome (B1194612) or a nanodisc, is often the subsequent step for functional and structural studies. This process generally involves the gradual removal of the detergent from a solution containing the purified protein, lipids, and detergent. As the detergent concentration falls below its CMC, the lipids self-assemble into a bilayer, incorporating the membrane protein. The choice of detergent, including the alkyl chain length, can influence the efficiency and outcome of reconstitution.

Applications in Structural Biology Studies of Membrane Proteins

The utility of a detergent in structural biology, particularly for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is highly dependent on the properties of the protein-detergent complex. For NMR studies, smaller micelles are often preferred as they lead to faster tumbling rates and sharper spectral lines. Conversely, for crystallography, the formation of well-ordered crystals is paramount, and the detergent must stabilize the protein in a single, homogenous conformation.

While DPC (C12) is a workhorse in solution NMR of membrane proteins, the influence of varying alkyl chain lengths has been explored. Studies on phosphocholine biosurfactants with different tail lengths have shown that longer chains can provide better structural stability for certain proteins nih.gov. Although direct structural biology applications of this compound are not widely reported, it is plausible that for specific membrane proteins with larger hydrophobic domains, a detergent with a 15-carbon chain could offer superior stabilization, making it a candidate for structural studies where shorter-chain detergents fail.

Modulatory Effects of this compound on Lipid Bilayers and Membrane Integrity

Beyond its role as a solubilizing agent, this compound can also be incorporated into lipid bilayers to study its modulatory effects on membrane properties. As a single-chain amphiphile, its insertion into a bilayer can alter packing, fluidity, permeability, and curvature.

Analysis of this compound-Lipid Interactions

The interaction of this compound with lipid bilayers is governed by the hydrophobic effect, which drives the insertion of its alkyl tail into the membrane core, and the hydrophilic interactions of its phosphocholine headgroup with the aqueous environment and surrounding lipid headgroups. The 15-carbon chain length allows for significant hydrophobic interaction within the bilayer.

Studies using lipids with varying acyl chain lengths, including 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (B1228683) (15:0 PC), have demonstrated that the length of the acyl chain significantly influences membrane properties nih.gov. The presence of a 15-carbon chain can affect the phase behavior of the lipid mixture, influencing the transition temperature and the lateral organization of the membrane. Research on the phase behavior of lipid mixtures has shown that the miscibility and domain formation are highly dependent on the acyl chain length and saturation of the constituent lipids nih.govnih.gov.

Impact on Membrane Permeabilization and Viscoelasticity in Model Systems

The incorporation of lysophospholipids like this compound into a lipid bilayer can increase its permeability. The conical shape of single-chain amphiphiles can disrupt the ordered packing of the cylindrical diacyl-lipids, creating transient pores and defects in the membrane structure. This membrane-perturbing effect is dependent on the concentration of the lysophospholipid and the composition of the bilayer nih.gov.

The viscoelastic properties of a membrane, which describe its ability to resist deformation and flow, are also influenced by its lipid composition. The introduction of this compound can alter the membrane's fluidity and elasticity. Studies on the effects of different phosphatidylcholines on membrane fluidity have shown a clear dependence on the acyl chain length and degree of saturation nih.gov. A membrane containing lipids with 15-carbon chains will exhibit distinct fluidity characteristics compared to those with more common even-numbered chains.

Influence on Membrane Curvature and Morphologies in Biological Mimics

Due to their conical molecular shape (larger headgroup area relative to the tail), lysophospholipids like this compound are known to induce positive membrane curvature. When incorporated into a lipid bilayer, they can promote the formation of curved structures such as buds and vesicles. This property is significant in various cellular processes, including vesicle trafficking and signal transduction.

The extent to which this compound influences membrane curvature is related to its concentration and the intrinsic curvature of the host lipid bilayer. In model systems such as giant unilamellar vesicles (GUVs), the introduction of single-chain lipids can lead to shape transformations and even membrane fission. Research has shown that N-terminal acetylation of α-synuclein enhances its binding to micelles and small unilamellar vesicles with high curvature, and that α-helical structure stabilization is influenced by the lipid acyl chain length nih.gov.

Data on Alkylphosphocholine Properties

To provide context for the likely properties of this compound, the following table presents data for a homologous series of lysophosphatidylcholines. The Critical Micelle Concentration (CMC) generally decreases by a factor of ~10 for each addition of two methylene (B1212753) groups to the alkyl chain.

| Compound | Acyl Chain Length | Critical Micelle Concentration (CMC) (mM) |

| Decylphosphocholine | C10 | ~7 |

| Dodecylphosphocholine (DPC) | C12 | ~1.1 |

| Tetradecylphosphocholine (B1204420) | C14 | ~0.07 |

| This compound (estimated) | C15 | ~0.02-0.04 |

| Hexadecylphosphocholine | C16 | ~0.007 |

Data for C10, C12, C14, and C16 are from experimental measurements. The CMC for this compound is an estimation based on the established trend.

Characterization of Protein-Pentadecylphosphocholine Complexes

The characterization of complexes formed between proteins and this compound is a specialized area of structural biology that seeks to understand the molecular intricacies of their interaction. This involves determining the precise ratio in which the molecules bind, the strength of this binding, and the resulting structural alterations in the protein. However, specific experimental data for this compound in these areas is not present in the surveyed scientific literature.

Stoichiometry and Affinity of Compound-Protein Binding

The stoichiometry of binding refers to the ratio of this compound molecules to a single protein molecule in a stable complex. The affinity, often quantified by the dissociation constant (Kd), measures the strength of this interaction. Lower Kd values indicate a stronger binding affinity.

Currently, there are no published studies that provide specific stoichiometric ratios or binding affinity constants for the interaction of this compound with any particular protein. Therefore, a data table detailing these parameters cannot be constructed.

Interactive Data Table: Stoichiometry and Affinity of this compound-Protein Binding

No data available in the scientific literature.

Conformational Changes Induced by this compound Interaction with Proteins

The binding of lipids and detergents to proteins, particularly membrane proteins, can induce significant conformational changes. These alterations are crucial for the protein's function, stability, and signaling activities. Techniques such as circular dichroism (CD) spectroscopy, X-ray crystallography, and nuclear magnetic resonance (NMR) are commonly employed to study these structural modifications.

Despite the importance of understanding such interactions, specific research detailing the conformational changes in proteins upon binding to this compound is absent from the available scientific record. As a result, a data table summarizing these changes cannot be provided.

Interactive Data Table: Conformational Changes in Proteins Induced by this compound

No data available in the scientific literature.

Elucidating Biological Effects and Cellular Mechanisms of Pentadecylphosphocholine

Cellular Responses to Pentadecylphosphocholine Exposure

Effects on Cell Proliferation and Cellular Viability

Direct studies detailing the specific effects of this compound on cell proliferation and viability are not extensively documented in publicly available research. Its primary application is as a detergent for in vitro studies, rather than as a compound administered to live cells to observe its effects. uantwerpen.be However, based on its chemical properties as a detergent and its interaction with cellular membranes, some potential effects can be inferred.

Detergents, by their nature, can disrupt the integrity of cell membranes, which is crucial for maintaining cellular viability. The concentration at which a detergent is used is a critical factor. Above its critical micelle concentration (CMC), a detergent will readily solubilize lipids, leading to cell lysis and death. The viability of cells is intrinsically linked to the structural integrity of their plasma membrane. Assays that measure membrane integrity, such as those using propidium (B1200493) iodide which only enters cells with compromised membranes, are standard methods for assessing cell viability. nih.gov

Furthermore, cellular proliferation is a complex process that relies on the proper functioning of numerous cellular components, including membrane-bound receptors and signaling complexes. Any compound that alters the membrane environment could potentially impact proliferation. For instance, the Warburg effect, a hallmark of many cancer cells, involves a shift in metabolism towards aerobic glycolysis to support rapid cell proliferation. wikipedia.org This metabolic reprogramming is intricately linked to the function of membrane transporters and signaling pathways. While there is no direct evidence, significant disruption of the plasma membrane by a detergent like this compound would likely inhibit, rather than promote, cell proliferation by interfering with essential cellular processes.

It is important to distinguish this compound from other compounds that may have similar-sounding names but different biological activities. For example, Pentoxifylline has been shown to stimulate the proliferation of certain cancer cell lines in vitro. nih.gov This highlights the necessity of examining each compound's specific molecular structure and its documented biological activities.

Table 1: Common Assays for Cell Proliferation and Viability

| Assay Name | Principle |

| MTT Assay | A colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. |

| XTT Assay | Similar to the MTT assay, but the formazan product is water-soluble, simplifying the procedure. |

| WST-1 Assay | A sensitive assay where a tetrazolium salt is cleaved to a soluble formazan, primarily at the cell surface of viable cells. |

| BrdU Assay | Measures the incorporation of the synthetic nucleoside BrdU into newly synthesized DNA during cell proliferation. |

| Ki-67 Staining | An immunohistochemical method that detects the Ki-67 protein, a cellular marker for proliferation. |

Modulation of Intracellular Signaling Pathways and Molecular Circuitry

The influence of this compound on intracellular signaling pathways is primarily understood through its role as a membrane-mimetic in experimental systems. Direct modulation of specific signaling cascades within living cells by this compound is not a primary area of research. However, its interaction with the cell membrane and membrane-associated proteins suggests potential indirect effects on signaling.

Many critical signaling pathways are initiated at the cell membrane. For example, the MAPK/NF-κB and PI3K/Akt pathways are central regulators of cell proliferation, survival, and inflammation, and are often activated by cell surface receptors. nih.gov The proper functioning of these receptors and their downstream signaling components can be dependent on the lipid environment of the membrane, including the presence of lipid rafts. researchgate.netnumberanalytics.com Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. numberanalytics.comscnu.edu.cnnih.gov

As a detergent, this compound has the potential to disrupt these lipid rafts, which could in turn alter the spatial organization and function of signaling proteins. nih.gov The activity of many signaling proteins, such as those involved in the ciliary neurotrophic factor (CNTF) receptor complex, has been shown to be sensitive to the integrity of lipid rafts. nih.gov Therefore, by altering the physical properties of the cell membrane, this compound could theoretically modulate signaling pathways that are dependent on membrane organization.

Impact on Cellular Compartmentalization and Organelle Function

The integrity of intracellular organelles is paramount for cellular function, and this is maintained by their surrounding membranes. As a detergent, this compound's primary mode of action is the disruption of lipid bilayers, which would have a profound impact on cellular compartmentalization and organelle function if introduced into living cells at sufficient concentrations.

Mitochondria: These organelles are central to cellular energy production through oxidative phosphorylation, a process that relies on the integrity of the inner mitochondrial membrane. mdpi.commdpi.com The lipid composition of mitochondrial membranes is crucial for the function of the electron transport chain and ATP synthesis. explorationpub.com Alterations in mitochondrial membrane structure can lead to mitochondrial dysfunction, a state implicated in numerous diseases. meresearch.org.uk The introduction of a detergent like this compound would likely compromise the mitochondrial membranes, leading to a loss of the mitochondrial membrane potential and subsequent cell death. embopress.org

Endoplasmic Reticulum (ER): The ER is a critical site for protein synthesis, folding, and modification. nih.gov Conditions that disrupt the ER environment lead to the accumulation of unfolded or misfolded proteins, a state known as ER stress. nih.govmdpi.comnih.gov The cell activates the unfolded protein response (UPR) to cope with ER stress, but prolonged stress can trigger apoptosis. nih.govnih.gov The ER membrane's integrity is vital for maintaining the proper environment for protein folding. Disruption of this membrane by a detergent would undoubtedly induce severe ER stress.

Investigation of Molecular Targets and Underlying Cellular Pathways

Identification of Specific Molecular Binding Sites and Receptor Interactions

This compound is not known to have specific molecular binding sites or receptor interactions in the way a drug or endogenous ligand does. Its primary interaction with biological molecules is through its detergent properties, where it non-specifically associates with hydrophobic regions of proteins and lipids.

In biochemical research, this compound is used to create a "membrane-like" environment for membrane proteins that have been removed from their native lipid bilayer. uantwerpen.be It forms micelles around the hydrophobic transmembrane domains of these proteins, keeping them soluble and stable in aqueous solutions. nih.gov This allows for the study of their structure and function using techniques that are not compatible with intact membranes.

The interaction is driven by the hydrophobic effect, where the nonpolar alkyl chain of this compound sequesters the hydrophobic surfaces of the protein away from water. The polar phosphocholine (B91661) headgroup remains exposed to the aqueous environment. This interaction is not a specific, high-affinity binding to a defined pocket but rather a general association with the protein's hydrophobic regions. libretexts.orgcore.ac.uk

Mechanisms of Action at the Sub-cellular and Molecular Levels

The mechanism of action of this compound at the subcellular and molecular levels is fundamentally that of a detergent. Its amphipathic nature allows it to insert into and disrupt lipid bilayers.

At the molecular level, individual this compound molecules can intercalate between the phospholipid molecules of a cell membrane. As the concentration of the detergent increases, it will begin to form micelles, which are aggregates of detergent molecules. These micelles can extract lipid molecules and membrane proteins from the cell membrane, leading to the solubilization of the membrane. nih.gov

This process would affect all membrane-bound structures within a cell, including the plasma membrane and the membranes of all organelles. The consequence of this action at the subcellular level would be the loss of compartmentalization, leading to a breakdown of cellular organization and function. This detergent action is the basis for its use in lysing cells to extract proteins and other cellular components for research purposes.

In the context of studying isolated membrane proteins, the mechanism is one of stabilization. By forming a micellar "lifeboat" around the protein, this compound prevents the hydrophobic transmembrane domains from aggregating in an aqueous solution, which would lead to denaturation and loss of function. nih.gov This allows researchers to study the protein in a more controlled, albeit artificial, environment.

Effects on Protein Aggregation and Cellular Proteostasis

Cellular protein homeostasis, or proteostasis, encompasses a complex network of pathways responsible for the synthesis, folding, trafficking, and degradation of proteins. nih.govnih.gov This intricate system ensures that proteins maintain their proper conformation and function, while misfolded or damaged proteins are refolded or eliminated. nih.gov A failure in the capacity of the proteostasis network, which can occur during aging or due to pathological mutations, often leads to the accumulation and aggregation of misfolded proteins. nih.govfrontiersin.org Such protein aggregation is a characteristic feature of numerous diseases, including many neurodegenerative disorders. frontiersin.org this compound and its close structural analogs have been investigated for their influence on both the direct aggregation of specific proteins and the broader cellular machinery of proteostasis.

Research indicates that alkylphosphocholines can interact with proteins at multiple levels, from influencing their immediate aggregation state to modulating the cellular systems that manage protein quality control. The zwitterionic detergent properties of compounds like this compound allow them to be used in laboratory settings to solubilize and stabilize membrane proteins, preventing aggregation during structural and functional studies. fishersci.fi Beyond this application, studies on closely related molecules reveal more active biological roles in cellular processes governing protein stability.

Influence on Protein Aggregation

This compound, also known as Fos-Choline-15, has been utilized in biophysical research to study proteins prone to aggregation, such as α-synuclein, which is centrally implicated in Parkinson's disease. uantwerpen.benih.gov In these in vitro studies, detergents are used to create environments that mimic biological membranes, allowing researchers to investigate how monomeric proteins interact with lipid-like molecules and how these interactions affect protein structure. nih.gov

Studies on the closely related compound miltefosine (B1683995) (hexadecylphosphocholine) have demonstrated direct inhibitory effects on protein aggregation. For instance, miltefosine was identified as an effective inhibitor of the in vitro oligomerization of a mutant form of Cu/Zn-superoxide dismutase (SOD1), a protein whose aggregation is linked to a familial form of amyotrophic lateral sclerosis (ALS). researchgate.net Furthermore, miltefosine has been shown to suppress the antigen-induced aggregation of high-affinity IgE receptors (FcεRI) on the surface of mast cells. researchgate.netfrontiersin.org This suggests a mechanism of action that involves modulating the organization of proteins within the plasma membrane. frontiersin.org

| Compound | Target Protein/System | Observed Effect | Experimental Context | Citation |

|---|---|---|---|---|

| This compound (Fos-Choline-15) | α-synuclein | Used as a detergent to study monomeric protein-lipid interactions. | In vitro biophysical studies (Mass Spectrometry). | nih.gov |

| Miltefosine (Hexadecylphosphocholine) | Mutant Cu/Zn-superoxide dismutase (SOD1) | Inhibited the formation of protein oligomers. | In vitro aggregation assays. | researchgate.net |

| Miltefosine (Hexadecylphosphocholine) | High affinity IgE receptors (FcεRI) | Suppressed antigen-induced receptor aggregation. | Bone marrow-derived mast cells (BMMCs). | researchgate.netfrontiersin.org |

Modulation of Cellular Proteostasis Mechanisms

Beyond direct interactions with aggregating proteins, alkylphosphocholines can influence the core components of the cellular proteostasis network, including molecular chaperones and protein degradation pathways.

Heat Shock Protein 90 (HSP90) Inhibition: Miltefosine has been identified as a C-terminal inhibitor of Heat Shock Protein 90 (HSP90). sci-hub.se HSP90 is a highly abundant and essential molecular chaperone that facilitates the final folding and maintains the stability of a large number of "client" proteins, many of which are critical signaling kinases. sci-hub.se By inhibiting HSP90, miltefosine disrupts its chaperone function. sci-hub.se This disruption leads to the destabilization and subsequent degradation of HSP90 client proteins, such as p-AKT, CDK6, and ERK, thereby impacting numerous cellular signaling pathways. sci-hub.se Unlike N-terminal inhibitors of HSP90, this action does not induce a pro-survival heat shock response, which would otherwise lead to the overexpression of HSP70 and HSP90. sci-hub.se

Modulation of Autophagy: Alkylphosphocholines, as a class of compounds, are known to induce autophagy, a fundamental cellular degradation process that removes damaged organelles and misfolded or aggregated proteins through the lysosomal pathway. nih.govfrontiersin.org Their mechanism of action involves the inhibition of the serine-threonine kinase Akt and its downstream target, the mammalian target of rapamycin (B549165) (mTOR), which is a key negative regulator of autophagy. frontiersin.org By inhibiting the PI3K/Akt/mTOR signaling pathway, compounds like miltefosine effectively lift the brakes on the autophagic process, promoting the clearance of cellular components. frontiersin.org

Interaction with Membrane Proteins: Miltefosine has been observed to interact predominantly with the protein components of cellular membranes. nih.govnih.gov This interaction increases the molecular dynamics within the membrane. nih.govnih.gov It is proposed that miltefosine aggregates can envelop the hydrophobic domains of membrane proteins, forming micelle-like structures that could stabilize protein conformations that are more exposed to the solvent or otherwise alter their stability and function. nih.govscielo.br

| Proteostasis Component | Specific Target | Effect of Miltefosine | Downstream Consequence | Citation |

|---|---|---|---|---|

| Molecular Chaperones | Heat Shock Protein 90 (HSP90) | Acts as a C-terminal inhibitor, disrupting chaperone function. | Promotes degradation of HSP90 client proteins (e.g., p-AKT, CDK6, ERK). | sci-hub.se |

| Protein Degradation | Akt/mTOR Signaling Pathway | Inhibits the pathway. | Induces autophagy, a major pathway for clearing aggregated proteins. | frontiersin.org |

| Membrane Protein Stability | Membrane Proteins | Interacts with protein components, increasing membrane dynamics. | Alters protein conformation and stability at the lipid-protein interface. | nih.govnih.govscielo.br |

Pharmacokinetic and Pharmacodynamic Research Insights into Pentadecylphosphocholine

Pharmacokinetic Profiling of Pentadecylphosphocholine in Preclinical Models

Pharmacokinetics describes the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion ("what the body does to the drug"). pharmaceuticalpress.com This information is fundamental to understanding a compound's behavior and potential for clinical use. researchgate.netnih.gov For this compound, comprehensive preclinical pharmacokinetic data is not currently available.

Compound Distribution and Tissue Accumulation Studies

Understanding where a compound travels and accumulates in the body is critical. nih.govfrontiersin.org Such studies typically involve administering the compound to preclinical models (e.g., rats or mice) and measuring its concentration in various tissues and organs over time. nih.govfrontiersin.org This helps to identify target tissues, as well as organs where the compound might accumulate, which is crucial for assessing potential efficacy and off-target effects.

For the broader class of alkylphosphocholines, tissue distribution is known to be extensive, with accumulation often observed in organs rich in phospholipids (B1166683), such as the liver, spleen, kidneys, and lungs. nih.gov The length of the alkyl chain is a key determinant of the pharmacokinetic properties of APCs. nih.gov However, without specific studies on this compound, its precise distribution pattern remains speculative.

Table 1: Illustrative Data for a Hypothetical Tissue Distribution Study

This interactive table illustrates the type of data that would be generated from a tissue distribution study. The values are hypothetical and for explanatory purposes only.

| Tissue | Concentration (µg/g) at 24h | Concentration (µg/g) at 72h |

| Liver | 150.5 | 120.2 |

| Spleen | 125.8 | 98.5 |

| Kidney | 95.2 | 70.1 |

| Lung | 88.4 | 65.7 |

| Brain | 2.1 | 1.5 |

| Plasma | 10.3 | 5.6 |

Bioavailability and Systemic Exposure Investigations

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. nih.govderangedphysiology.com It is a critical parameter, especially for orally administered compounds, as it determines how much of the drug is available to exert its effects. mdpi.comnih.gov Systemic exposure, often measured as the Area Under the Curve (AUC) of the plasma concentration-time profile, provides a measure of the total amount of drug the body is exposed to over time. oup.com

Studies to determine these parameters would involve administering this compound via both intravenous (which provides 100% bioavailability by definition) and extravascular (e.g., oral) routes in preclinical models. derangedphysiology.com Blood samples would be collected at multiple time points to determine the plasma concentration curve. Research on other APCs has shown variable oral bioavailability, influenced by factors like alkyl chain length. researchgate.net Specific investigations are required to determine the absolute bioavailability and systemic exposure profile of this compound.

Pharmacodynamic Evaluation of this compound's Biological Responses

Pharmacodynamics is the study of what a drug does to the body; it describes the relationship between drug concentration at the site of action and the resulting effect. pharmaceuticalpress.commhmedical.com This involves characterizing the biochemical and physiological effects of the compound.

Correlation of Compound Concentration with Observed Cellular and Systemic Effects

A central principle in pharmacology is that a relationship exists between the concentration of a compound and the magnitude of its effect. pharmaceuticalpress.comnih.gov For most drugs, this relationship is not linear but sigmoidal, where the effect increases with concentration up to a maximum. pharmaceuticalpress.comderangedphysiology.com

To understand this for this compound, in vitro studies would be needed to correlate different concentrations of the compound with cellular responses (e.g., inhibition of cell growth, induction of apoptosis). In vivo, preclinical models would be used to link plasma or tissue concentrations with systemic effects (e.g., tumor size reduction in an oncology model). This would help establish a therapeutic window and identify the concentrations required for efficacy. While some in vitro studies may have included this compound as part of broader structure-activity relationship analyses of APCs, detailed concentration-response curves are not widely published. uantwerpen.benih.gov

Table 2: Illustrative Data for a Hypothetical Concentration-Effect Study

This interactive table shows a hypothetical relationship between compound concentration and a cellular effect. The values are for explanatory purposes only.

| Concentration (µM) | Cellular Effect (% Inhibition) |

| 0.1 | 5 |

| 1 | 25 |

| 5 | 48 |

| 10 | 75 |

| 20 | 92 |

| 50 | 95 |

Elucidation of Relationship between Compound Exposure and Biological Outcomes

Beyond instantaneous concentration, the total exposure to a compound over time (AUC) is often a key driver of the ultimate biological outcome. oup.complos.org Studies in this area aim to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. plos.orgnih.gov This involves measuring both the pharmacokinetic parameters (like AUC) and the pharmacodynamic outcomes (like disease progression or a biomarker response) in the same preclinical model. nih.govnih.gov

Establishing this relationship for this compound is essential for predicting its therapeutic effects and for designing effective dosing regimens. nih.gov For example, research could determine if the efficacy is driven by the peak concentration (Cmax), the time the concentration remains above a critical threshold (%T>MIC), or the total exposure (AUC). nih.gov For the broader APC class, efficacy has been linked to total exposure, but this must be confirmed specifically for this compound. oup.com

Research Methodologies and Advanced Analytical Approaches for Pentadecylphosphocholine Studies

In Vitro Experimental Designs for Pentadecylphosphocholine Characterization

In vitro models are fundamental for the initial characterization of an alkylphosphocholine's biological activity at the cellular and molecular level. These systems allow for controlled investigation of its effects on cell viability, membrane interactions, and biochemical pathways.

The initial evaluation of compounds like this compound involves a variety of cell culture models to assess activity across different cell types. For anticancer research, a broad panel of human cancer cell lines is often utilized. Studies on related APCs have involved over 50 different tumor cell lines, including those for glioblastoma, breast cancer, and pancreatic cancer, as well as cancer stem cells, which are thought to be responsible for tumor recurrence. nih.govwisc.eduresearchgate.net In the context of antiparasitic research, cell culture models of pathogens such as Leishmania species are essential. mdpi.comresearchgate.net

High-throughput screening (HTS) is employed to rapidly assess the activity of thousands of compounds and can be adapted to identify and characterize the effects of specific molecules like APCs. plos.org These automated assays can measure various endpoints, such as cell viability, apoptosis, or specific enzyme inhibition. For instance, fluorometric assays have been adapted to HTS formats to screen for antileishmanial compounds. plos.org More advanced HTS approaches, such as whole-genome CRISPR-Cas9 screens, have been used with related APCs like Miltefosine (B1683995) to identify genes and pathways associated with drug resistance, providing critical insights into the compound's mechanism of action. nih.govasm.org

Table 1: Representative Cell Culture Models for Alkylphosphocholine Research This table illustrates the types of cell lines commonly used in the study of alkylphosphocholines, the class to which this compound belongs.

| Model Type | Specific Examples | Research Application | Typical Endpoints Measured |

|---|---|---|---|

| Human Cancer Cell Lines | U251 (Glioblastoma), MCF-7 (Breast), Panc-1 (Pancreatic) | Anticancer activity screening | Cell Viability (MTT/XTT assay), Apoptosis (Caspase activity), Cell Cycle Arrest |

| Cancer Stem Cells (CSCs) | Glioblastoma Stem Cell (GSC) lines | Targeting therapy-resistant cells | Sphere formation assays, Stem cell marker expression (e.g., CD133, Nestin) nih.govwisc.edu |

| Parasite Cell Lines | Leishmania major, Leishmania infantum | Antiparasitic activity screening | Promastigote viability, Amastigote proliferation within macrophages plos.orgnih.gov |

| Normal Human Cells | Human fibroblasts, peripheral blood mononuclear cells | Cytotoxicity and selectivity assessment | Comparative IC50 values vs. cancer cells |

The primary mode of action for alkylphosphocholines involves interaction with and disruption of cellular membranes. Therefore, liposomes and artificial membrane systems are invaluable tools for studying these biophysical interactions in a controlled environment. nih.gov These models allow researchers to mimic the lipid composition of different cell membranes, such as those of normal versus cancerous cells. nih.govnih.gov Eukaryotic cancer cell membranes often have a higher proportion of negatively charged phospholipids (B1166683) like phosphatidylserine (B164497) (PS) in their outer leaflet compared to normal cells. nih.gov

By creating liposomes with varying compositions (e.g., zwitterionic phosphatidylcholine vs. anionic phosphatidylserine), researchers can investigate the selectivity of compounds like this compound. nih.govsemanticscholar.org Studies on related APCs have shown that they preferentially interact with and disrupt membranes containing anionic lipids, which may explain their selective tumor cell activity. nih.govresearchgate.net These model systems are also used to study how the compound affects membrane fluidity, phase transition, and permeability. nih.govresearchgate.net

A suite of advanced analytical techniques is used to quantify the interactions observed in artificial membrane systems. These methods provide detailed molecular-level insights into how an alkylphosphocholine affects membrane structure and dynamics.

Differential Scanning Calorimetry (DSC): This technique is used to measure changes in the phase transition temperature and enthalpy of lipid bilayers upon interaction with a compound. DSC can reveal whether the compound stabilizes or destabilizes the membrane structure. nih.gov For example, DSC studies on model membranes showed that the oncolytic peptide LTX-315, which also targets membranes, significantly altered the thermal behavior of membranes containing phosphatidylserine. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the conformation and dynamics of lipid acyl chains and headgroups. It can detect changes in membrane order and fluidity caused by the insertion of a molecule like this compound into the lipid bilayer. nih.govsemanticscholar.org

Electrochemical Impedance Spectroscopy (EIS): EIS can be used with supported lipid bilayers to measure changes in membrane resistance and capacitance, providing insight into membrane thinning, permeation, and ion transport caused by drug interaction. researchgate.net

Table 2: Biophysical Techniques for Analyzing Compound-Membrane Interactions This table summarizes key techniques used to characterize the interaction of membrane-active compounds like alkylphosphocholines with model lipid systems.

| Technique | Principle | Information Gained |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Measures heat flow changes during lipid phase transitions. | Effects on membrane stability, phase transition temperature (Tm), and cooperativity. nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures vibrational frequencies of molecular bonds in lipids. | Changes in lipid chain conformation, packing, and headgroup hydration; indicates altered membrane fluidity. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the electrical properties of a membrane. | Insight into membrane integrity, thinning, pore formation, and ion permeability. researchgate.net |

| Fluorescence Spectroscopy | Uses fluorescent probes embedded in the membrane. | Reports on local membrane fluidity, polarity, and lipid domain organization. |

In Vivo Research Models and Translational Studies of this compound

Following promising in vitro characterization, in vivo studies are essential to evaluate a compound's behavior in a complex biological system. Animal models are critical for assessing efficacy, pharmacokinetics, and safety before any consideration for clinical translation.

To assess the anticancer potential of alkylphosphocholines, various rodent tumor models are employed. These models are designed to recapitulate aspects of human cancer initiation and progression.

Xenograft Models: These are the most common models and involve the subcutaneous or orthotopic (i.e., in the organ of origin) implantation of human cancer cell lines or patient-derived tumor tissue into immunodeficient mice (e.g., NOD-SCID mice). nih.govwisc.edu Studies on APC analogs have used xenograft models for at least eight different human cancers. nih.gov

Transgenic Models: These models involve genetically engineered mice that spontaneously develop tumors in specific organs, which can more accurately mimic the natural progression of the disease. For example, c-myc transgenic mouse models have been used to study pancreatic cancer. nih.gov

Disease progression in these models is monitored using non-invasive imaging techniques like MRI or bioluminescence imaging (if tumor cells are engineered to express luciferase), as well as by measuring tumor volume over time. nih.govplos.orgnih.gov For antiparasitic studies, hamster and BALB/c mice models of Leishmania infection are standard, where disease progression is tracked by measuring lesion size or parasite burden in organs like the spleen and liver. plos.orgoup.comnih.gov

Efficacy in animal models is a critical determinant of a compound's translational potential. In cancer models, key efficacy endpoints include tumor growth suppression, reduction in metastatic spread, and extension of survival time. researchgate.net For infectious disease models, such as visceral leishmaniasis, efficacy is measured by the reduction in parasite burden in target organs. nih.govoup.com

Preclinical safety assessment is conducted in parallel to efficacy studies. asm.org These toxicological studies are typically performed in at least two species (e.g., a rodent like the rat and a non-rodent like the dog or monkey). dndi.org Assessments include monitoring for clinical signs of toxicity, changes in body weight and food intake, and detailed analysis of hematological and serum biochemical parameters to check for organ-specific toxicity (e.g., liver and kidney function). asm.orgresearchgate.net Histopathological examination of major organs is performed at the end of the study to identify any tissue-level abnormalities. asm.org This comprehensive safety evaluation is crucial for establishing a therapeutic window for the compound.

Translational Biomarker Identification and Validation in Preclinical Settings

The identification of translational biomarkers is a critical step in bridging preclinical research with clinical applications. This process involves discovering molecules in preclinical models that can predict disease progression or response to therapy in humans. For a compound like this compound, the journey from a potential molecule of interest to a validated preclinical biomarker follows a structured, multi-stage process.

The initial phase involves biomarker discovery, where changes in the levels of this compound might be correlated with a specific disease state or physiological response in in vitro or in vivo preclinical models. This often occurs through untargeted metabolomic or lipidomic screening of biological samples (e.g., plasma, tissue) from animal models of a disease. If this compound levels are consistently altered in diseased animals compared to healthy controls, it becomes a candidate biomarker.

Once identified, the candidate biomarker must undergo analytical validation to ensure the measurement is accurate, reliable, and reproducible. This involves developing a robust assay, often using mass spectrometry, with defined performance characteristics. Following analytical validation, the biomarker undergoes preclinical qualification. This stage aims to establish a clear and consistent link between the biomarker and the biological process or clinical endpoint of interest. This involves testing the biomarker in larger cohorts of animals or in different preclinical models to confirm its specificity and sensitivity. The goal is to build a body of evidence demonstrating that changes in this compound reliably reflect the underlying pathology or response to an intervention.

The ultimate aim is to qualify the biomarker for a specific "context of use," which defines how the biomarker can be applied in drug development. For a preclinical biomarker, this could include patient stratification, monitoring therapeutic response, or serving as a surrogate endpoint. The entire process requires rigorous investigation to ensure that the biomarker is fit for its intended purpose, providing meaningful and actionable data.

Advanced Analytical Techniques for this compound and Its Interactions

The study of this compound, both as an individual molecule and within complex biological systems, necessitates a suite of advanced analytical techniques. These methods provide detailed information on its structure, quantification, interactions, and effects on cellular systems.

Mass Spectrometry-Based Approaches, including Native MS-Ion Mobility

Mass spectrometry (MS) is a cornerstone technique for the analysis of lipids like this compound due to its high sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it allows for the precise quantification of the compound in complex biological matrices.

A more advanced approach is the integration of ion mobility (IM) with mass spectrometry (IM-MS). nih.govresearchgate.net IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. nih.gov This added dimension of separation is particularly powerful for lipidomics, as it can resolve isomeric lipids—molecules with the same mass but different structures—which would be indistinguishable by MS alone. springernature.com For this compound, IM-MS could differentiate it from other lysophosphatidylcholine (B164491) isomers that differ in acyl chain length or position. The instrument measures the ion's drift time through a gas-filled chamber, which is then converted to a collision cross-section (CCS), a value that reflects the ion's three-dimensional shape.

Native MS is another powerful variation where biomolecular complexes are transferred gently from solution into the gas phase, preserving non-covalent interactions. This would allow researchers to study the direct binding of this compound to target proteins, providing stoichiometric information and insights into the composition of the resulting complex.

| Technique | Principle of Separation/Analysis | Application for this compound |

| LC-MS | Chromatographic separation followed by mass-to-charge ratio (m/z) analysis. | Quantification in biological fluids and tissues. |

| Ion Mobility-MS (IM-MS) | Separation based on m/z and ion shape/size (Collision Cross-Section). nih.govspringernature.com | Separation from structural isomers; structural characterization. |

| Native MS | Gentle ionization to preserve non-covalent interactions. | Analysis of this compound-protein complexes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution and for studying their interactions at an atomic level. researchgate.net For this compound, ¹H and ¹³C NMR would be used to confirm its chemical structure by analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of its constituent atoms.

NMR is particularly powerful for studying interactions. When this compound binds to a target protein, changes in the chemical environment of nuclei at the binding interface can be observed. researchgate.net A common technique is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. researchgate.net In this experiment, a series of 2D ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein are acquired while titrating in unlabeled this compound. Amino acid residues in the protein that are involved in the binding interaction will show significant changes (perturbations) in their corresponding peak positions in the spectrum. The magnitude of these shifts can be used to map the binding site on the protein surface and, in some cases, to determine the binding affinity. researchgate.net Studies on related molecules like dodecylphosphocholine (B1670865) have successfully used these techniques to characterize interactions with membrane proteins. nih.gov

| NMR Experiment | Information Obtained | Relevance to this compound Studies |

| 1D ¹H and ¹³C NMR | Core chemical structure confirmation. | Verifies the identity and purity of the compound. |

| 2D COSY/TOCSY | Connectivity of protons within the molecule. | Assigns specific signals to the pentadecyl chain and phosphocholine (B91661) headgroup. |

| 2D NOESY | Proximity of protons in 3D space. | Determines the solution conformation of the molecule. |

| ¹H-¹⁵N HSQC (CSP) | Changes in protein backbone amide signals upon ligand binding. researchgate.net | Identifies the specific amino acids at the binding interface with a target protein. |

Chromatographic and High-Resolution Separation Techniques

Before detailed analysis by MS or NMR, it is often necessary to isolate this compound from complex biological samples. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary methods for this purpose. These techniques offer high resolution and reproducibility for separating lipids.

Different chromatographic modes can be employed depending on the analytical need. Reversed-phase (RP) HPLC separates molecules based on hydrophobicity. This compound, with its long alkyl chain, would be well-retained on a C18 column, allowing for its separation from more polar or less hydrophobic lipids. Hydrophilic interaction liquid chromatography (HILIC) is an alternative that separates compounds based on polarity, which would be useful for separating different classes of phospholipids. Ion-exchange chromatography (IEX) can separate molecules based on charge. researchgate.net The positively charged choline (B1196258) headgroup of this compound would allow it to be retained on a cation-exchange column, providing an orthogonal separation mechanism to reversed-phase methods. researchgate.net

| Chromatographic Mode | Principle of Separation | Utility for this compound |

| Reversed-Phase (RP) | Polarity/Hydrophobicity. | Separation based on the C15 alkyl chain; isolates from more polar lipids. |

| Hydrophilic Interaction (HILIC) | Hydrophilicity. | Separation of different phospholipid classes based on headgroup polarity. |

| Ion-Exchange (IEX) | Net charge. researchgate.net | Separation based on the positively charged phosphocholine headgroup. researchgate.net |

| Size-Exclusion (SEC) | Hydrodynamic radius (size in solution). researchgate.net | Separation of this compound micelles from monomeric forms or protein complexes. |

Microscopy-Based Methods for Assessing Cellular Phenotypes and Subcellular Localization

Microscopy techniques are essential for visualizing the effects of this compound at the cellular level. Fluorescence microscopy, particularly confocal microscopy, allows for high-resolution imaging of the subcellular localization of the compound and its impact on cell morphology. diva-portal.org

To track its location, this compound could be chemically synthesized with a fluorescent tag (a fluorophore). When this fluorescent analog is introduced to live cells, its distribution can be monitored over time. diva-portal.org Researchers could determine whether it accumulates in specific organelles, such as the plasma membrane, endoplasmic reticulum, or mitochondria. Co-localization experiments, using fluorescent dyes specific to certain organelles, would provide definitive evidence of its subcellular destination. Furthermore, these microscopy studies can reveal changes in cellular phenotype, such as alterations in cell shape, membrane integrity, or the organization of the cytoskeleton, providing visual evidence of the compound's biological activity. diva-portal.org

Calorimetry and Light Scattering Techniques for Thermodynamic and Structural Insights

Isothermal Titration Calorimetry (ITC) and Dynamic Light Scattering (DLS) are biophysical techniques that provide critical information on the thermodynamic and structural properties of this compound and its interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. tainstruments.comtainstruments.com This provides a complete thermodynamic profile of an interaction in a single experiment. springernature.comnih.gov By titrating this compound into a solution containing a target protein, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.netnih.gov This data is crucial for understanding the forces driving the binding event (e.g., whether it is enthalpy- or entropy-driven).

Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in a solution. malvernpanalytical.com As an amphiphilic molecule, this compound is expected to form micelles or other aggregates in aqueous solution above a certain concentration (the critical micelle concentration). DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of these aggregates. This information is used to calculate their hydrodynamic radius. nih.gov DLS is therefore an ideal tool to study the aggregation behavior of this compound under different conditions (e.g., concentration, pH, temperature) and to characterize the size of vesicles or liposomes that incorporate this lipid. malvernpanalytical.compharmaceuticalonline.com

| Technique | Parameter Measured | Insight Provided for this compound |

| Isothermal Titration Calorimetry (ITC) | Heat change (ΔH) upon binding. tainstruments.comnih.gov | Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of interaction with target molecules. researchgate.net |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius of particles. malvernpanalytical.comnih.gov | Size of micelles or aggregates; critical micelle concentration; characterization of liposomes. malvernpanalytical.com |

Therapeutic and Biotechnological Research Applications of Pentadecylphosphocholine

Exploration of Pentadecylphosphocholine's Therapeutic Potential

Comprehensive searches of scientific literature and research databases have not revealed significant studies detailing the therapeutic potential of this compound. The following subsections reflect the current lack of specific findings for this particular compound.

Role in Modulating Disease-Relevant Processes and Pathologies

There is currently a lack of specific research data elucidating the role of this compound in modulating disease-relevant processes and pathologies. While related compounds, such as other alkylphosphocholines, have been studied for their effects on cellular signaling and membrane dynamics, direct evidence for this compound's mechanism of action in disease models is not presently available in the reviewed literature.

Investigations in Oncology Research, including Tumor Growth Inhibition

No specific investigations into the application of this compound in oncology research, including its potential for tumor growth inhibition, were identified in the available scientific literature. Research on other alkylphosphocholine analogs has shown some promise in cancer therapy; however, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Potential in Anti-inflammatory or Immunomodulatory Research

While a recent 2024 study highlighted the anti-inflammatory potential of a related compound, pentadecanoic acid, there is no direct evidence to suggest that this compound possesses similar anti-inflammatory or immunomodulatory properties. The structural and functional differences between a fatty acid and its phosphocholine (B91661) derivative necessitate specific research to determine the immunological effects of this compound.

Applications of this compound in Drug Delivery Systems

The application of this compound in the formulation of drug delivery systems is another area where specific research is lacking. The general utility of phospholipids (B1166683) in creating nanocarriers does not provide specific data on the performance and characteristics of this compound in such systems.

Formulation as Nanocarriers and Micellar Systems for Enhanced Delivery

There is no available research detailing the formulation of this compound as nanocarriers or micellar systems for the enhanced delivery of therapeutic agents. The physicochemical properties of this compound, which would be critical for its use in these applications, have not been extensively characterized in the context of drug delivery.

Modulation of Drug Permeability and Bioavailability through this compound-based Formulations

Specific studies on how this compound-based formulations might modulate drug permeability and bioavailability are not present in the current body of scientific literature. While phospholipids can influence these parameters, the specific effects of this compound remain uninvestigated.

Development of Targeted Delivery Strategies Utilizing this compound

Extensive research into the scientific literature reveals a notable absence of studies specifically detailing the development and application of this compound in targeted drug delivery strategies. While the broader field of lipid-based drug delivery is well-established, with numerous phospholipids being utilized in the formulation of liposomes and other nanoparticles for therapeutic purposes, this compound itself does not appear as a component in currently documented targeted delivery systems.

The physicochemical properties of the lipids used in these carriers are crucial for their stability, drug-loading capacity, and interaction with biological systems. Lipids with varying acyl chain lengths and head groups are often selected to optimize these characteristics.

While a related synthetic ether lipid, 1-O-hexadecyl-2-pentadenoyl-sn-glycerol-3-phosphocholine, has been synthesized to modulate drug release and to act as a trackable component within lipid-based drug carriers, this compound is distinct from this compound and has not been reported in the context of active targeting strategies nih.gov.

A comprehensive review of available literature and research databases did not yield specific examples, research findings, or data tables related to the use of this compound for the development of targeted delivery vehicles. Therefore, a detailed discussion on its application in this specific area of therapeutic and biotechnological research cannot be provided at this time. Further research would be required to explore the potential of this compound as a component in targeted drug delivery systems.

Future Research Directions and Emerging Concepts for Pentadecylphosphocholine

Development of Pentadecylphosphocholine Analogues and Derivatives

The chemical structure of this compound offers significant opportunities for modification to fine-tune its physicochemical and biological properties. The development of analogues and derivatives is a critical research direction, aimed at creating novel molecules with enhanced efficacy, stability, or specific functionalities for targeted applications.

Structure-Activity Relationship Studies for Optimized Biological Performance

The relationship between a molecule's chemical structure and its biological activity is a foundational concept in medicinal chemistry and drug development. wikipedia.org Structure-activity relationship (SAR) studies enable the systematic modification of a compound to enhance its desired effects while minimizing others. wikipedia.orgdrugdesign.org For this compound, SAR analyses focus on how alterations to its alkyl chain and phosphocholine (B91661) headgroup influence its performance.

Key areas of investigation in the SAR of alkylphosphocholines include:

Alkyl Chain Length and Saturation: Studies on various alkylphosphocholine derivatives have demonstrated that the length and saturation of the hydrocarbon tail are critical determinants of biological activity. For instance, research on related compounds has shown that altering the number of carbon atoms can significantly impact anti-leishmanial or anti-cancer efficacy. nih.govnih.gov An analogue with 12 carbons in its alkyl chain (APC12) was found to be 4-10 times more effective against Leishmania donovani than the parent compound with a 16-carbon chain. nih.gov Systematic synthesis of this compound analogues with chain lengths varying from 12 to 18 carbons could optimize its interaction with cell membranes or specific protein targets.

Headgroup Modification: The zwitterionic phosphocholine headgroup is essential for the molecule's interaction with aqueous environments and biological membranes. Derivatives could be synthesized where the phosphate (B84403) and choline (B1196258) moieties are altered. Molecular dynamics simulations of "inverse-phosphocholine" lipids, where the positions of the phosphate and choline are swapped, revealed significant changes in membrane permeability, ion binding, and water ordering at the membrane surface. researchgate.netresearchgate.net Such modifications could be explored to control how this compound analogues interact with and traverse cell membranes.

These SAR studies are instrumental in designing derivatives with improved therapeutic indices or enhanced properties for use as detergents in proteomics. nih.gov

Comparative Analysis with Other Zwitterionic Detergents and Phospholipid Mimics

This compound belongs to the class of zwitterionic detergents, which possess both a positive and a negative charge in their polar headgroup, resulting in a net neutral charge over a wide pH range. agscientific.com This characteristic distinguishes them from ionic (anionic or cationic) and non-ionic detergents. A comparative analysis is crucial for selecting the optimal agent for specific applications, such as the solubilization and purification of membrane proteins. agscientific.comyoutube.com

Zwitterionic detergents like this compound are often considered a middle ground between the harsh, denaturing properties of ionic detergents (e.g., Sodium Dodecyl Sulfate) and the milder, but sometimes less effective, nature of non-ionic detergents (e.g., Triton X-100). youtube.com They are effective at breaking protein-protein interactions while often preserving the native structure and activity of the protein, making them valuable in proteomics and structural biology. agscientific.comnih.gov Studies have shown that mixtures of different zwitterionic detergents or lipids can lead to additive improvements in membrane protein extraction. nih.gov

As a single-chain phospholipid, this compound also acts as a phospholipid mimic. This mimicry allows it to integrate into and disrupt lipid bilayers, a property leveraged in its use as a detergent and its potential pharmacological applications. Synthetic phospholipids (B1166683) are advantageous over their natural counterparts as they can be produced with high purity and defined acyl chain compositions, leading to more stable and reproducible formulations for drug delivery systems. expresspharma.inavantiresearch.com

| Detergent Class | Headgroup Charge | Typical Strength | Protein Denaturation Potential | Common Applications | Example |

|---|---|---|---|---|---|

| Ionic (Anionic) | Net Negative | Strong | High | SDS-PAGE, Cell Lysis | Sodium Dodecyl Sulfate (SDS) |

| Ionic (Cationic) | Net Positive | Strong | High | Cell Lysis (bacterial) | Cetyltrimethylammonium Bromide (CTAB) |

| Non-ionic | No Net Charge | Mild | Low | Solubilizing membrane proteins in native state | Triton X-100, Octyl Glucoside |

| Zwitterionic | Net Neutral (contains + and - charges) | Intermediate | Moderate | 2D Gel Electrophoresis, Membrane Protein Solubilization, Mass Spectrometry | CHAPS, this compound |

Integration of Multiscale Modeling and Computational Approaches in this compound Research

Computational methods are becoming indispensable for understanding complex molecular systems, and their application to this compound research offers a pathway to insights that are difficult to obtain through experimental means alone. acs.orgnih.gov Multiscale modeling, which bridges different levels of theoretical detail, is particularly powerful for studying lipids and their interactions.

Molecular dynamics (MD) simulations, a key computational technique, can provide an atom-level view of how this compound molecules behave over time. biorxiv.org These simulations can be used to:

Model Membrane Interactions: All-atom MD simulations can reveal how individual this compound molecules insert into a lipid bilayer, how they affect membrane properties like thickness and fluidity, and the specific interactions they form with surrounding phospholipids. biorxiv.orgbiorxiv.org

Predict Self-Assembly: Coarse-grained simulations, which group atoms into larger beads to simulate longer timescales, can model the spontaneous formation of micelles or other aggregates of this compound in solution. This is crucial for understanding its properties as a detergent.

Simulate Protein-Lipid Interactions: Computational docking and MD simulations can predict how this compound binds to and stabilizes membrane proteins, guiding the design of experiments for protein purification and structural analysis. acs.orgacs.org

By combining quantum mechanical calculations (for understanding electron distribution and reactivity), all-atom MD (for detailed interactions), and coarse-grained MD (for large-scale phenomena), researchers can build a comprehensive, multiscale picture of this compound's behavior. acs.org These computational studies provide valuable hypotheses that can be tested experimentally, accelerating the development of new applications.

| Computational Method | Scale of Detail | Application to this compound Research |

|---|---|---|

| Quantum Mechanics (QM) | Sub-atomic (electrons) | Calculating partial charges and bond parameters for accurate force field development. |

| Molecular Dynamics (MD) - All-Atom | Atomic | Simulating the precise interactions of this compound with lipid bilayers and proteins. biorxiv.org |

| Molecular Dynamics (MD) - Coarse-Grained | Molecular Fragments | Modeling large-scale phenomena like micelle formation and membrane deformation over long timescales. acs.org |

| Molecular Docking | Molecular | Predicting the preferred binding sites of this compound on the surface of a protein. |

Advancements in High-Throughput Screening and "-Omics" Technologies for Comprehensive Analysis

To fully understand the biological effects of this compound and its derivatives, modern large-scale analytical techniques are essential. High-throughput screening (HTS) and "-omics" technologies provide powerful platforms for unbiased, system-wide analysis.

High-Throughput Screening (HTS) allows for the rapid testing of thousands or even millions of compounds for a specific biological activity. embopress.org In the context of this compound research, HTS can be employed to:

Screen libraries of this compound analogues against various cancer cell lines to identify derivatives with enhanced cytotoxic potency.

Identify proteins that modulate the activity of this compound by screening a compound's effect in the presence of a library of siRNAs or CRISPR-based gene knockouts.

Discover novel binding partners by screening this compound against protein microarrays.

"-Omics" technologies offer a holistic view of molecular changes within a biological system.

Proteomics: Using advanced mass spectrometry, proteomics can identify the full complement of proteins that interact with this compound. researchgate.net Techniques like affinity purification-mass spectrometry, where a tagged version of a this compound analogue is used as bait, can pull down interacting proteins from cell lysates for identification.

Lipidomics: This field comprehensively analyzes the lipid content of a cell or tissue. Treating cells with this compound and subsequently performing lipidomic analysis can reveal how it perturbs the cellular lipid landscape, providing clues about its mechanism of action.

Transcriptomics: By measuring the expression levels of all genes in a cell (e.g., via RNA-seq), transcriptomics can show how this compound treatment alters cellular signaling pathways and gene regulatory networks.

Integrating these high-throughput approaches provides a wealth of data that can uncover novel mechanisms of action, identify new therapeutic targets, and guide the next steps in the development of this compound-based technologies.

Addressing Research Challenges and Limitations in this compound Investigations

Despite the promise of this compound and its analogues, several challenges and limitations must be addressed in future research.

Synthesis and Purity: The chemical synthesis of phospholipid analogues can be complex, time-consuming, and expensive. nih.govmdpi.com Ensuring high purity is critical, as even small amounts of contaminants can significantly alter experimental results, particularly in biophysical studies of membranes.

Complexity of Biological Systems: The primary site of action for this compound is the cell membrane, an incredibly complex and dynamic environment. Translating findings from simplified model membranes (e.g., liposomes) to the complexity of a living cell remains a significant hurdle. The interactions observed in vitro may be modulated by the vast array of lipids and proteins in a native membrane. nih.gov

Computational Limitations: While powerful, computational models are approximations of reality. The accuracy of MD simulations depends heavily on the quality of the force field used, and simulations are often limited by timescale. acs.org Exhaustive sampling of all possible interactions and conformations is often computationally prohibitive, and all in silico findings require experimental validation. acs.org

Drug Delivery and Stability: For therapeutic applications, developing stable formulations that can effectively deliver synthetic lipids like this compound to target tissues is a major challenge. expresspharma.in Liposomal formulations, for instance, face issues with physical and chemical stability, encapsulation efficiency, and regulatory hurdles.

Overcoming these challenges will require an interdisciplinary approach, combining advanced synthetic chemistry, rigorous biophysical characterization, sophisticated computational modeling, and cutting-edge systems biology techniques.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying Pentadecylphosphocholine in biological samples?

- Methodological Answer : Use colorimetric or fluorometric assays to measure phosphatidylcholine derivatives like this compound. Key steps include:

- Sample Preparation : Homogenize cells or tissues in assay buffer, centrifuge to remove debris, and collect supernatants for analysis .

- Standard Curve : Prepare serial dilutions of a 50 mM this compound standard to establish a linear detection range .

- Reaction Setup : Add 50 µL of sample/standard to wells, followed by PC Reaction Mix (enzyme and development reagents). Incubate and measure absorbance/fluorescence .

- Data Calculation : Subtract background signals (e.g., from endogenous choline) and average duplicate readings to minimize variability .

Q. How should researchers prepare cellular and tissue samples for this compound analysis?

- Methodological Answer :

- Cells : Harvest 2×10⁶ cells, wash with PBS, homogenize in assay buffer, and centrifuge at 4°C to isolate soluble fractions .

- Tissues : Use 10 mg of tissue, wash with PBS, and homogenize in 100 µL assay buffer. Centrifuge to remove insoluble material before analysis .

Q. Why are duplicate measurements and background controls essential in this compound assays?

- Methodological Answer : Duplicates reduce statistical error, while background controls account for interfering substances (e.g., free choline). Subtract background signals from sample readings to isolate this compound-specific signals .

Advanced Research Questions

Q. How can researchers address background interference from structurally similar compounds (e.g., choline) in this compound assays?

- Methodological Answer :

- Background Wells : Include wells with samples treated identically but lacking the enzyme to measure non-specific signals .

- Validation : Spike recovery experiments using pure this compound can confirm assay specificity. Compare results with and without interfering compounds .

Q. What strategies optimize assay sensitivity when this compound concentrations exceed the standard curve range?

- Methodological Answer : Dilute samples in assay buffer and reanalyze. Multiply results by the dilution factor. Validate dilution integrity by testing spiked samples at multiple concentrations .

Q. How should statistical analysis be designed to ensure reliability in this compound experiments?

- Methodological Answer :

- Replicates : Use ≥2 replicates per sample to calculate mean ± standard deviation.

- Outlier Detection : Apply Grubbs’ test to exclude anomalies.

- Power Analysis : Predefine sample sizes based on expected effect sizes and variability from pilot studies .

Q. How can researchers resolve contradictory results between colorimetric and fluorometric detection methods?

- Methodological Answer :

- Cross-Validation : Compare results with orthogonal techniques (e.g., HPLC).

- Interference Check : Fluorometric assays may be affected by auto-fluorescent compounds; pre-treat samples with activated charcoal to remove interferents .

Q. What protocols ensure reagent stability and reproducibility across multiple experiments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.